2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-c]chromene core substituted with various functional groups such as methoxyethylamino, methyl, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and an aldehyde under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with methoxyethylamino group: This can be carried out through a nucleophilic substitution reaction where the amino group is introduced using a suitable amine, such as 2-methoxyethylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Various nucleophiles or electrophiles, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.
Inhibiting enzymes: Acting as an inhibitor of enzymes involved in key metabolic processes.
Inducing cellular responses: Triggering cellular responses such as apoptosis or cell cycle arrest through its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one: Similar structure but with a different position of the nitro group.
2-((2-methoxyethyl)amino)-8-methyl-3-(3-aminophenyl)-4H-furo[3,2-c]chromen-4-one: Similar structure but with an amino group instead of a nitro group.
2-((2-methoxyethyl)amino)-8-methyl-3-(3-hydroxyphenyl)-4H-furo[3,2-c]chromen-4-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-8-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19-18(21(24)28-16)17(20(29-19)22-8-9-27-2)13-4-3-5-14(11-13)23(25)26/h3-7,10-11,22H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTLLSCXPIWTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC(=CC=C4)[N+](=O)[O-])NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.